N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine
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Overview
Description
N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine: is a heterocyclic compound that features two pyrazole rings Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine can be achieved through a multi-step process involving the following key steps:
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Formation of 1-Ethyl-1H-pyrazole-5-carbaldehyde
Starting Material: 1-Ethyl-1H-pyrazole
Reagents: Oxidizing agents such as PCC (Pyridinium chlorochromate)
Conditions: Room temperature, solvent such as dichloromethane
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Reductive Amination
Starting Material: 1-Ethyl-1H-pyrazole-5-carbaldehyde
Reagents: Propylamine, reducing agents such as sodium triacetoxyborohydride
Conditions: Room temperature, solvent such as methanol
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Formation of this compound
Starting Material: Intermediate from the previous step
Reagents: 1-Propyl-1H-pyrazole-3-amine
Conditions: Room temperature, solvent such as ethanol
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate
Conditions: Aqueous or organic solvents, varying temperatures
Products: Oxidized derivatives of the pyrazole rings
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride
Conditions: Anhydrous solvents, low temperatures
Products: Reduced derivatives of the pyrazole rings
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Substitution
Reagents: Halogenating agents, nucleophiles
Conditions: Solvents such as acetonitrile, varying temperatures
Products: Substituted pyrazole derivatives
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, methanol, ethanol, acetonitrile
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its heterocyclic structure.
Antimicrobial Activity: Investigated for its potential antimicrobial properties.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of various diseases due to its bioactive properties.
Industry
Materials Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine is likely related to its ability to interact with biological targets such as enzymes or receptors. The compound’s heterocyclic structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-1H-pyrazole-5-carbaldehyde
- 1-Propyl-1H-pyrazole-3-amine
- N-[(1-Methyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine
Uniqueness
N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine is unique due to the presence of two pyrazole rings with different substituents, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C12H19N5 |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-3-8-16-9-6-12(15-16)13-10-11-5-7-14-17(11)4-2/h5-7,9H,3-4,8,10H2,1-2H3,(H,13,15) |
InChI Key |
NRLHMBYATSVYHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=CC=NN2CC |
Origin of Product |
United States |
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